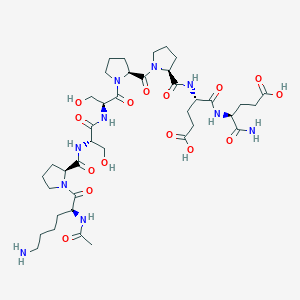![molecular formula C15H13N3O2S B14005145 Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate CAS No. 181284-12-8](/img/structure/B14005145.png)
Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thieno[2,3-b]pyrazine, the amino group can be introduced via nucleophilic substitution reactions. The carboxylic acid ethyl ester group is often introduced through esterification reactions involving ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[2,3-b]pyrazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound lacks the ethyl ester group.
Uniqueness
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is unique due to the presence of both the phenyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its analogs .
Eigenschaften
CAS-Nummer |
181284-12-8 |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-15(19)13-11(16)12-14(21-13)18-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,16H2,1H3 |
InChI-Schlüssel |
LBMYTNQWRSRMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=NC=C(N=C2S1)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)


![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)


![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
